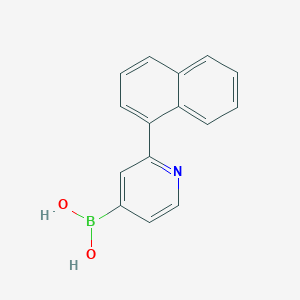

2-(Naphthalen-1-yl)pyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

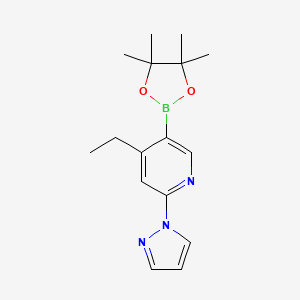

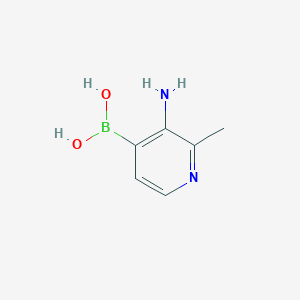

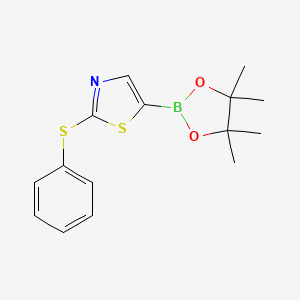

2-(Naphthalen-1-yl)pyridine-4-boronic acid (NPBA) is a boronic acid derivative that is widely used in various fields of research and industry. It is a useful building block in crystal engineering and can also be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .

Synthesis Analysis

The synthesis of NPBA involves various chemical reactions. One of the methods involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of NPBA is complex and is characterized by various spectroscopic techniques .Chemical Reactions Analysis

NPBA is involved in various chemical reactions. It is used in Suzuki-Miyaura coupling reactions . It also undergoes catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical properties of the polymer, including solubility and viscosity were studied, and the results showed good solubility and chain growth for the polymer . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .Aplicaciones Científicas De Investigación

Synthesis of New Compounds

This compound is employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs . These new compounds can be used in various fields of research, including medicinal chemistry and drug discovery.

DYRK1A Inhibitors

The compound is used in the creation of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a protein kinase that is involved in neuronal development and neurodegenerative diseases, making these inhibitors potentially useful in the treatment of conditions such as Down syndrome and Alzheimer’s disease.

Suzuki-Miyaura Coupling Reactions

The compound can be used in palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. It is a powerful tool in organic chemistry, allowing for the creation of a wide range of complex molecules.

Microwave Irradiation Reactions

It can also be used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . This method can increase the efficiency and speed of the reaction, making it a valuable tool in synthetic chemistry.

Preparation of HIV-1 Protease Inhibitors

The compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are a type of antiretroviral drug used in the treatment of HIV/AIDS.

Potential Cancer Therapeutics

It is used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can block the activity of proteins that are involved in cell growth and survival, making them potential targets for cancer therapy.

Mecanismo De Acción

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used as reagents in cross-coupling reactions such as the suzuki–miyaura coupling .

Mode of Action

In the context of Suzuki–Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing the construction of complex organic compounds .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving 2-(Naphthalen-1-yl)pyridine-4-boronic acid. This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their stability, solubility, and reactivity .

Result of Action

The result of the action of 2-(Naphthalen-1-yl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of 2-(Naphthalen-1-yl)pyridine-4-boronic acid, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For instance, the Suzuki–Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .

Safety and Hazards

Propiedades

IUPAC Name |

(2-naphthalen-1-ylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BNO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18-19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIXRVWBQGOQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C2=CC=CC3=CC=CC=C32)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)pyridine-4-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)